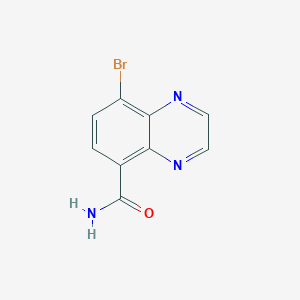

8-Bromoquinoxaline-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

8-bromoquinoxaline-5-carboxamide |

InChI |

InChI=1S/C9H6BrN3O/c10-6-2-1-5(9(11)14)7-8(6)13-4-3-12-7/h1-4H,(H2,11,14) |

InChI Key |

LPMQJXFOHDRJKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)N)N=CC=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromoquinoxaline 5 Carboxamide and Its Derivatives

Strategic Retrosynthesis and Precursor Selection for 8-Bromoquinoxaline-5-carboxamide

The design of an efficient synthesis for this compound hinges on a logical retrosynthetic analysis. The primary disconnection points are the amide bond, the carbon-bromine bond, and the bonds forming the quinoxaline (B1680401) ring. A common strategy involves forming the quinoxaline core first, followed by functional group interconversions.

A plausible retrosynthetic pathway is as follows:

Amide Bond Disconnection : The target molecule, this compound, can be retrosynthetically disconnected at the C-N amide bond. This leads back to the key intermediate, 8-bromoquinoxaline-5-carboxylic acid, and an ammonia (B1221849) source.

Quinoxaline Ring Disconnection : The 8-bromoquinoxaline-5-carboxylic acid intermediate can be further broken down. The most common approach for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. rsc.org This suggests two potential routes:

Route A : Disconnection leads to 4-bromo-1,2-phenylenediamine and a glyoxylic acid derivative. This approach introduces the bromine atom at an early stage via the diamine precursor.

Route B : Disconnection leads to 1,2-phenylenediamine and a brominated 1,2-dicarbonyl precursor. This is often less practical due to the potential instability and complexity of the dicarbonyl starting material.

Alternative Bromination Strategy : An alternative to starting with a brominated precursor is the regioselective bromination of a pre-formed quinoxaline-5-carboxylic acid. This requires careful selection of brominating agents and conditions to achieve the desired C-8 substitution.

Pathways for Quinoxaline Ring Construction

The foundational method for constructing the quinoxaline ring system is the acid-catalyzed condensation cyclization of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. rsc.org This versatile reaction can be performed under various conditions.

Key aspects of quinoxaline ring formation include:

Classic Condensation : The reaction between an o-phenylenediamine (B120857) and a 1,2-diketone, α-keto-aldehyde, or glyoxal (B1671930) derivative is widely used. The reaction is typically carried out in solvents like ethanol (B145695) or acetic acid, often under reflux conditions. nih.gov

Catalysis : While the reaction can proceed without a catalyst, various catalysts can improve efficiency. These range from Brønsted acids like TsOH·H₂O to Lewis acids. rsc.org Bio-based organocatalysts and ionic liquids have also been employed to create more environmentally benign processes. rsc.org

Precursor Choice : For the synthesis of this compound precursors, the condensation of 4-bromo-1,2-phenylenediamine with a derivative of glyoxylic acid (e.g., ethyl glyoxylate) would yield the corresponding 8-bromoquinoxaline-5-carboxylic ester, which can then be hydrolyzed and amidated.

Regioselective Bromination Strategies at the C-8 Position

Achieving regioselective bromination at the C-8 position of the quinoxaline ring is a significant synthetic challenge. The electronic nature of the pyrazine (B50134) ring and the influence of existing substituents dictate the position of electrophilic attack.

Several strategies have been investigated for the halogenation of quinoxaline systems:

Direct Bromination : The direct bromination of unsubstituted quinoxaline often leads to a mixture of products. The positions most susceptible to electrophilic attack are generally C-5 and C-6.

Directed Bromination : The presence of directing groups can control the regioselectivity. For instance, studies on related heterocyclic systems like quinolines have shown that methoxy (B1213986) groups can direct bromination to specific positions. researchgate.net

Advanced Reagents : Modern bromination reagents can offer higher selectivity. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been used for the highly selective C3-bromination of pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org While this applies to a different position and a fused quinoxaline system, it highlights the potential of specialized reagents. In another example, triflic acid-assisted bromination of 6,7-difluoroquinoxaline-2-ol resulted in the formation of the 5,8-dibromo derivative, indicating that strong acid conditions can influence the regiochemical outcome. researchgate.net

For this compound, the most direct approach involves starting with a pre-brominated diamine to avoid the complexities and potential low yields of regioselective bromination on the formed quinoxaline ring.

Amidation Reactions for C-5 Carboxamide Formation

The final key step in many synthetic routes to this compound is the formation of the amide bond from the corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, with numerous well-established methods. libretexts.org

Common amidation strategies include:

Activated Acid Derivatives : The carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia. However, this method requires conditions that are compatible with the quinoxaline ring system. libretexts.org

Coupling Reagents : A widely used and milder approach involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct one-pot reaction with an amine. nih.gov Research has shown the successful use of coupling agents like PyBOP, TBTU, and T3P for the synthesis of various quinoxaline amides. nih.govnih.gov

Titanium-Mediated Amidation : A direct condensation of carboxylic acids and amines can be achieved using titanium tetrachloride (TiCl₄) in pyridine, offering a method that avoids the pre-activation of the carboxylic acid. nih.gov

Modern Synthetic Routes to this compound

Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of complex heterocyclic molecules like this compound. These modern routes often offer improved efficiency, sustainability, and access to novel derivatives.

Transition-Metal Catalyzed Coupling Reactions for Quinoxaline Ring Formation

While the classic condensation method remains prevalent, transition-metal catalysis has opened new avenues for quinoxaline synthesis, often involving the formation of the core heterocyclic structure through cross-coupling reactions. ustc.edu.cn

Examples of modern catalytic routes include:

Iron-Catalyzed Annulation : An innovative approach involves the iron(III)-catalyzed ring-opening of 2-substituted indoles followed by a sequential annulation with 1,2-diaminoarenes. acs.org This method allows for the synthesis of 2-aminoaryl quinoxaline derivatives through selective C–N bond cleavage and formation. acs.org

Palladium-Catalyzed Reactions : Palladium catalysts are workhorses in cross-coupling chemistry. Reactions like the Buchwald-Hartwig amination (for C-N bond formation) and the Heck reaction (for C-C bond formation) provide the fundamental transformations that can be adapted to construct the pyrazine ring of the quinoxaline system from appropriately functionalized precursors. ustc.edu.cnyoutube.com

Copper-Catalyzed Reactions : Copper catalysis is also prominent, particularly in oxidative coupling reactions. The Eglinton and Hay couplings, which form symmetric bisacetylenes, demonstrate the power of copper in C-C bond formation, a principle that can be extended to heterocycle synthesis. ustc.edu.cn

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| Iron(III) Chloride | Ring-Opening/Annulation | Uses indoles and diaminoarenes as precursors; proceeds via C-N bond cleavage. | acs.org |

| Palladium Complexes | Cross-Coupling | Enables C-N (Buchwald-Hartwig) and C-C (Heck, Suzuki) bond formation to build the ring. | ustc.edu.cn |

| Nickel Nanoparticles | Condensation | Catalyzes the condensation of glyoxal and o-phenylenediamine efficiently at room temperature. | researchgate.net |

| Transition-Metal-Free | Redox Condensation | Utilizes iodine or visible light to mediate the cyclization of nitroamines with ketones. | rsc.org |

Microwave-Assisted and Flow Chemistry Synthesis

The application of enabling technologies like microwave irradiation and flow chemistry has significantly impacted the synthesis of quinoxalines, offering dramatic reductions in reaction times and often leading to higher yields and purity. e-journals.inudayton.edu

Microwave-Assisted Synthesis: Microwave heating accelerates reactions by directly and efficiently coupling with polar molecules in the reaction mixture. This technology has been successfully applied to the synthesis of quinoxaline derivatives. e-journals.inudayton.edu

Speed and Efficiency : The condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be completed in as little as 3-5 minutes under microwave irradiation, with excellent yields (80-90%), compared to hours or days for conventional heating methods. e-journals.inudayton.edu

Solvent-Free Conditions : Many microwave-assisted syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. e-journals.in

Versatility : The method is suitable for creating a diverse library of quinoxaline derivatives by varying the diamine and dicarbonyl starting materials. udayton.edudigitellinc.com

Table 2: Microwave-Assisted Synthesis of Quinoxalines

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Diamines & Dicarbonyls | Solvent-free, Microwave | 3.5 minutes | 80-90% | e-journals.in |

| Dichloroquinoxaline & Amines | Triethylamine, Microwave, 160°C | 5 minutes | High | udayton.edu |

| o-phenylenediamine & Glyoxal | Ni-nanoparticles, Acetonitrile (B52724), 25°C | 10 minutes | Quantitative | researchgate.net |

Flow Chemistry Synthesis: While less documented specifically for this compound, flow chemistry offers a powerful platform for the synthesis of heterocyclic compounds. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel. This technique allows for precise control over reaction parameters, enhanced safety for highly exothermic or hazardous reactions, and straightforward scalability. The principles of rapid mixing and efficient heat transfer make it highly suitable for the types of condensation and coupling reactions used to form the quinoxaline core.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to develop more environmentally friendly, cost-effective, and scalable methods. bohrium.com These approaches often focus on the use of recyclable catalysts, green solvents like water, and energy-efficient reaction conditions such as microwave irradiation. bohrium.comsapub.org

A common and traditional method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.it Green modifications to this classic reaction have been explored. For instance, the use of heterogeneous catalysts, such as zirconium oxide modified with tungstophosphoric acid, allows for solvent-free conditions and catalyst recyclability. bohrium.com Similarly, employing organocatalysts like nitrilotris(methylenephosphonic acid) or utilizing ionic liquids as catalysts in aqueous media have been shown to produce quinoxalines in high yields with short reaction times. nih.gov The use of tap water as a solvent and β-cyclodextrin as a promoter further exemplifies the shift towards sustainable protocols. chim.it

Microwave-assisted synthesis has also emerged as a powerful tool in the green synthesis of quinoxalines, often leading to shorter reaction times and higher yields compared to conventional heating methods. bohrium.comsapub.org For example, the condensation of o-phenylenediamines with α-dicarbonyl derivatives in ethanol under microwave irradiation provides pure products without the need for extensive purification. sapub.org

While specific green synthesis protocols for this compound are not extensively detailed in the reviewed literature, the general principles and methodologies applied to quinoxaline synthesis are directly applicable. A plausible green route to 6-Amino-5-bromoquinoxaline, a related compound, starts from 4-nitrobenzene-1,2-diamine and involves cyclization, hydrogenation, and subsequent bromination, with the hydrogenation step being optimized for catalyst loading and reaction conditions. researchgate.net This suggests that a similar strategic approach could be adapted for the sustainable synthesis of this compound.

Derivatization and Functionalization Strategies of this compound

The bromine atom at the 8-position of this compound is a versatile handle for a wide range of post-synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions enable the introduction of diverse substituents, leading to the generation of large libraries of compounds for various applications. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, the commercial availability of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the order I > OTf > Br > Cl. libretexts.org For aryl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step. libretexts.orgnih.gov The choice of base and solvent is also critical for the reaction's success. This methodology has been successfully applied to a wide range of substrates, including those with unprotected ortho-anilines and various heterocyclic systems. nih.govnih.govrsc.orgrsc.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of a vast array of aryl and heteroaryl groups, making it a key tool for diversifying the this compound core. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Iodide | (Hetero)Aryl Boronic Acid | Pd(OAc)₂ / TPPTS | - | Aqueous | Coupled Product | - |

| Aryl Bromide | Potassium Boc-protected aminomethyltrifluoroborate | Pd catalyst | - | - | Coupled Product | - |

| ortho-Bromoaniline | Benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | CataXCium A Pd G3 | - | - | Coupled Product | Good to Excellent |

Data compiled from various sources. nih.govnih.govrsc.org

The Sonogashira coupling reaction is a fundamental method for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. rsc.org This reaction has been successfully applied to complex substrates like 8-bromoguanosine, highlighting its potential for modifying the this compound scaffold with various alkyne-containing groups. nih.gov

The Heck reaction enables the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for introducing alkenyl substituents and demonstrates excellent trans selectivity. organic-chemistry.org While traditional Heck reactions often utilize palladium catalysts, recent developments have focused on more sustainable and cost-effective catalyst systems. researchgate.net

Table 2: Examples of Sonogashira and Heck Coupling Reactions

| Reaction | Electrophile | Nucleophile | Catalyst System | Key Features |

|---|---|---|---|---|

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, amine base | Synthesis of arylalkynes |

| Sonogashira | 8-Bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amberlite resin | Application to complex nucleosides |

Data compiled from various sources. organic-chemistry.orgnih.govorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally reductive elimination to form the arylamine product. libretexts.orgyoutube.com

The development of bulky, electron-rich phosphine ligands by Buchwald and others has been crucial to the success of this reaction, allowing for the coupling of a wide variety of primary and secondary amines, including anilines and even ammonia equivalents. wikipedia.orgyoutube.comorganic-chemistry.org The reaction has been successfully applied to various bromo-substituted aromatic compounds, such as 8-bromoflavone, demonstrating its utility for introducing diverse amine functionalities onto the 8-position of the quinoxaline ring. researchgate.net

Table 3: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Reaction | Palladium-catalyzed C-N bond formation |

| Substrates | Aryl halides and primary/secondary amines |

| Catalyst System | Pd catalyst with bulky, electron-rich phosphine ligands |

| Advantages | Broad substrate scope, high functional group tolerance |

Information sourced from multiple references. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of aryl halides. wikipedia.org In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The reaction is favored when strong electron-withdrawing groups are present on the aromatic ring, positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.compressbooks.pub

While palladium-catalyzed methods are often preferred, SNAr can be a viable strategy, particularly with highly activated substrates or strong nucleophiles. wikipedia.orgpressbooks.pub For quinoxaline systems, the electron-withdrawing nature of the pyrazine ring can activate the attached benzene (B151609) ring towards nucleophilic attack. The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. masterorganicchemistry.com SNAr has been used to functionalize a variety of heterocyclic systems, including porphyrinoids. nih.gov Although less common than cross-coupling for simple bromoarenes, SNAr can be complementary, for instance, in the functionalization of different positions on a pyrimidine (B1678525) ring based on their electronic activation. researchgate.net

Table 4: Comparison of Cross-Coupling and SNAr Reactions

| Reaction Type | Key Driver | Typical Substrate | Common Nucleophiles |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Metal catalyst | Aryl halides/triflates | Organoboron, organotin, amines, alkynes, alkenes |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing groups on the aromatic ring | Electron-poor aryl halides | Alkoxides, amines, thiols |

General information compiled from provided search results. nih.govwikipedia.orgmasterorganicchemistry.com

Modifications of the Carboxamide Moiety

The carboxamide group at the C-5 position of the quinoxaline ring is a prime site for structural modification to fine-tune the molecule's properties. Key transformations include N-alkylation, N-acylation, reduction to amines, and hydrolysis to the parent carboxylic acid.

N-substitution of the carboxamide group introduces diverse functionalities, which can significantly impact biological activity and physicochemical characteristics. While direct N-alkylation of this compound is not extensively documented, established methods for acylating amines with quinoline-2-carbonyl chloride provide a clear precedent for the reverse reaction: the acylation of various amines to form N-substituted quinoxaline carboxamides. nih.gov

A general and effective method involves the activation of the corresponding quinoxaline carboxylic acid, followed by reaction with a primary or secondary amine. nih.govnih.gov For instance, quinoxaline-2-carboxylic acid can be activated with reagents like oxalyl chloride or propylphosphonic anhydride (B1165640) (T3P) to form a highly reactive acyl chloride or mixed anhydride intermediate. This intermediate readily reacts with a wide range of amines to yield the desired N-substituted carboxamides. nih.govnih.gov This strategy is broadly applicable and can be adapted for the synthesis of N-substituted this compound derivatives.

A study focused on synthesizing N-substituted quinoxaline-2-carboxamides as potential antimycobacterial agents utilized oxalyl chloride for the activation step. nih.gov Another investigation into ASK1 inhibitors employed T3P as the coupling agent, demonstrating its efficacy in forming the amide bond under mild conditions. nih.gov The reaction conditions for these transformations are generally mild, proceeding at room temperature and offering good to excellent yields.

Table 1: Representative Conditions for N-Acylation of Amines with Quinoxaline Carboxylic Acids This table presents data for analogous quinoxaline-2-carboxamides, which are considered representative for the synthesis of this compound derivatives.

| Entry | Amine | Coupling Reagent | Solvent | Conditions | Yield | Reference |

| 1 | Various N-phenyl amines | Oxalyl Chloride, then amine | Dichloromethane (B109758) (DCM) | Room Temperature | Not specified | nih.gov |

| 2 | Various N-benzyl amines | Oxalyl Chloride, then amine | Dichloromethane (DCM) | Room Temperature | Not specified | nih.gov |

| 3 | Aryl triazole amines | T3P (50% in ethyl acetate), Et3N | Dichloromethane (DCM) | 0 °C to Room Temp, 6-12 h | Not specified | nih.gov |

In addition to substitution on the carboxamide nitrogen, alkylation can also occur on the quinoxaline ring nitrogens, particularly under basic conditions, leading to N1-substituted quinoxalinone derivatives. nih.govacs.org

The reduction of the carboxamide group to an amine (aminomethyl group) is a valuable transformation for accessing new chemical space, altering basicity, and enabling further functionalization. While specific examples for this compound are not detailed in the reviewed literature, general methods for amide and quinoxaline reduction are well-established and applicable.

Borane-tetrahydrofuran (BH3-THF) complex is a classic and effective reagent for the reduction of amides to amines. It is also known to reduce the pyrazine ring of the quinoxaline nucleus to the corresponding 1,2,3,4-tetrahydroquinoxaline. researchgate.net This reduction is rapid, high-yielding, and, in the case of 2,3-disubstituted quinoxalines, proceeds stereoselectively to give the cis-isomer. researchgate.net Therefore, treatment of this compound with BH3-THF would likely result in the reduction of both the carboxamide and the pyrazine ring.

For selective reduction of the carboxamide without affecting the quinoxaline ring, alternative reducing agents would be necessary. The choice of reagent would depend on achieving chemoselectivity, preserving the aromaticity of the quinoxaline core and the carbon-bromine bond.

Table 2: Reagents for Reduction of Quinoxalines and Related Amides This table includes general methods applicable to the target compound.

| Reagent System | Substrate | Product | Yield | Reference |

| Borane-THF | Alkyl/Aryl Quinoxalines | 1,2,3,4-Tetrahydroquinoxalines | High | researchgate.net |

| Sodium Borohydride / Acetic Acid | Alkyl/Aryl Quinoxalines | 1,2,3,4-Tetrahydroquinoxalines | Lower yields, side products | researchgate.net |

| LiAlH4 | Quinoxaline | 1,2,3,4-Tetrahydroquinoxaline | Not specified | sapub.org |

Hydrolysis of the carboxamide to its corresponding carboxylic acid, 8-bromoquinoxaline-5-carboxylic acid, is a fundamental retro-synthetic transformation. This reaction allows for the subsequent synthesis of esters or different amide derivatives. The hydrolysis is typically achieved under basic or acidic conditions.

Alkaline hydrolysis, for instance, using sodium hydroxide (B78521) in an aqueous or alcoholic solution, is a common method. A study on quinoxaline-2-carboxamide (B189723) 1,4-dioxides noted their stability in aqueous solutions but also observed degradation over time, implying that hydrolysis is feasible under prolonged heating or stronger basic conditions. mdpi.com In a different context, the saponification of an ester derivative of a quinoxaline-triazole hybrid to its corresponding carboxylic acid using lithium hydroxide was successfully demonstrated, a reaction that is mechanistically similar to amide hydrolysis. acs.org A review article also cites the alkaline hydrolysis of a fused alloxazine (B1666890) ring system to yield a quinoxaline-carboxylic acid derivative. sapub.org

Table 3: Conditions for Hydrolysis of Quinoxaline Derivatives This table presents data for analogous quinoxaline derivatives.

| Entry | Substrate | Reagent | Product | Reference |

| 1 | Fused Alloxazine | Alkaline conditions | 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid | sapub.org |

| 2 | Quinoxaline-triazole ethyl ester | LiOH·H₂O, THF/H₂O | Quinoxaline-triazole carboxylic acid | acs.org |

| 3 | Quinoxaline-5-carboxamide derivatives | NaOH, MeOH, water | Quinoxaline-5-carboxylic acid | researchgate.net |

Late-Stage Functionalization and Diversification Libraries

Late-stage functionalization (LSF) is a powerful strategy in drug discovery to rapidly generate analogues from a common, complex intermediate without de novo synthesis. For this compound, the bromine atom is an ideal anchor for LSF via transition-metal-catalyzed cross-coupling reactions. This allows for the creation of diverse libraries by varying the coupling partner.

Common LSF strategies applicable to the C-8 bromine position include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

While LSF often refers to C-H functionalization, the use of the pre-installed bromine "handle" is a highly practical and predictable approach. Another LSF approach could involve the direct C-H functionalization of the quinoxaline core, for example, the C3 alkylation of quinoxalin-2(1H)-ones has been reported using visible-light-mediated methods. rsc.org Late-stage bromination of an existing quinoxaline-5-carboxamide at the C-8 position is synthetically challenging and less common than incorporating the bromine atom early in the synthesis via a brominated precursor like 4-bromo-1,2-diaminobenzene. However, late-stage bromination has been successfully applied to other aromatic systems to generate libraries of halogenated compounds. researchgate.net

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral quinoxaline derivatives is of significant interest as stereochemistry is critical for biological activity. A key strategy to introduce chirality is the asymmetric reduction of the quinoxaline ring to produce enantiomerically enriched tetrahydroquinoxalines (THQs).

A recently developed protocol describes a highly efficient iridium-catalyzed asymmetric hydrogenation of quinoxalines for the synthesis of chiral THQs. rsc.org This method demonstrates excellent enantioselectivity and high yields under mild and environmentally friendly conditions. A notable feature of this system is the ability to achieve enantiodivergence—the selective synthesis of either enantiomer of the product—by simply changing the reaction solvent. rsc.org The use of ethanol as a solvent, for example, can lead to the opposite enantiomer compared to a non-protic solvent like dioxane, likely due to hydrogen-bonding interactions between the solvent and the substrate or catalyst complex. rsc.org

This methodology is tolerant of a broad range of substrates, including 2-substituted and 2,3-disubstituted quinoxalines, and has been successfully scaled up for gram-scale synthesis using continuous flow conditions. rsc.org This approach could be directly applied to this compound to generate its corresponding chiral tetrahydroquinoxaline analogues.

Table 4: Enantiodivergent Asymmetric Hydrogenation of Quinoxalines Data from a representative 2-phenylquinoxaline (B188063) substrate.

| Entry | Catalyst System | Solvent | H₂ Pressure | Temp | Time | Yield | ee (%) | Configuration | Reference |

| 1 | [Ir(cod)Cl]₂ / Ligand L6 | Dioxane | 2 MPa | RT | 18 h | >99% | 99% | (S) | rsc.org |

| 2 | [Ir(cod)Cl]₂ / Ligand L6 | Ethanol | 2 MPa | RT | 18 h | >99% | 99% | (R) | rsc.org |

Optimization of Reaction Conditions, Yields, and Purity

The classical synthesis of quinoxalines involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. The efficiency, yield, and purity of this reaction are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Numerous studies have focused on optimizing these parameters to develop greener and more efficient protocols. nih.govnih.govias.ac.in

Catalyst Selection: A wide range of catalysts have been explored. While the reaction can proceed without a catalyst, yields are often low and reaction times are long. Acid catalysts are commonly employed. Recent research has focused on recyclable, heterogeneous catalysts such as sulfated polyborate and alumina-supported heteropolyoxometalates, which offer high yields under mild, solvent-free, or room-temperature conditions. nih.govias.ac.in

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Studies have compared various solvents, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMF, toluene), and ionic liquids. nih.govias.ac.in Interestingly, solvent-free conditions or using water as a green solvent have proven highly effective, particularly when paired with an appropriate catalyst. ias.ac.innih.gov Microdroplet-assisted synthesis has emerged as a novel technique that can accelerate the reaction to the millisecond timescale and achieve high conversion rates without a catalyst. nih.gov

Temperature and Reaction Time: Traditional methods often required high temperatures and long reaction times. Modern optimized protocols, however, can achieve high yields in much shorter times (minutes to a few hours) and at lower temperatures, including room temperature. nih.govias.ac.in

Table 5: Optimization of Quinoxaline Synthesis from o-Phenylenediamine and Benzil

| Entry | Catalyst | Catalyst Load | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Sulfated Polyborate | 10 wt% | Solvent-free | 80 | 2 min | 98 | ias.ac.in |

| 2 | AlCuMoVP on Alumina | 100 mg | Toluene | 25 | 120 min | 92 | nih.gov |

| 3 | None (Microdroplet) | N/A | Methanol/Water (1:1) | N/A | ms | ~90 | nih.gov |

| 4 | Nitrilotris(methylenephosphonic acid) | 5 mol% | Ethanol | Reflux | 10-20 min | 80-97 | nih.gov |

These optimization studies highlight a clear trend towards developing more sustainable and efficient synthetic routes to quinoxaline derivatives, which are directly applicable to the large-scale and high-purity production of this compound and its derivatives.

Comprehensive Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For 8-bromoquinoxaline-5-carboxamide, a comprehensive suite of NMR experiments would be required to assign all proton and carbon signals unambiguously.

Multi-dimensional NMR Techniques for Complete Proton and Carbon Assignments

A standard one-dimensional (1D) ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns), while a ¹³C NMR spectrum would reveal the number of unique carbon atoms. However, for a complete and unambiguous assignment, multi-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoxaline (B1680401) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the molecular skeleton, for instance, by correlating the amide protons to the carbonyl carbon and the quinoxaline ring carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, which is invaluable for confirming the regiochemistry of the substituents on the quinoxaline ring and for determining the preferred conformation of the carboxamide group relative to the ring system.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on analogous structures.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.9 - 9.1 | 145 - 147 |

| 3 | 8.9 - 9.1 | 145 - 147 |

| 6 | 7.8 - 8.0 | 128 - 130 |

| 7 | 7.6 - 7.8 | 130 - 132 |

| Amide-H | 7.5 - 8.5 (broad) | - |

| Carbonyl-C | - | 165 - 170 |

| C-5 | - | 135 - 137 |

| C-8 | - | 120 - 122 |

| C-4a | - | 140 - 142 |

| C-8a | - | 142 - 144 |

Note: This data is predictive and not based on experimental results.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Given the presence of three nitrogen atoms in this compound (two in the quinoxaline ring and one in the amide group), ¹⁵N NMR spectroscopy would provide direct information about their electronic environments. The chemical shifts of the nitrogen atoms would be distinct and could be correlated to specific proton and carbon atoms through HMBC experiments, confirming their positions within the molecule.

Solid-State NMR for Crystalline Forms and Polymorphs

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for their characterization. By analyzing the compound in its solid state, ssNMR can detect subtle differences in the local molecular environment and intermolecular interactions that distinguish different polymorphs.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS would confirm the molecular formula of C₉H₆BrN₃O. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information, corroborating the connectivity of the quinoxaline core, the bromo substituent, and the carboxamide group. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques would be expected to identify key vibrational bands.

A table of expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400 - 3100 (often two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1640 - 1550 |

| C=N (Quinoxaline) | Stretching | 1620 - 1500 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-Br | Stretching | 600 - 500 |

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the quinoxaline ring system, which may be weak or absent in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amide group and π-π stacking of the quinoxaline rings. This information is crucial for understanding the solid-state properties of the compound.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be definitively determined by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of the molecule.

The quinoxaline ring system itself is anticipated to be largely planar due to its aromatic nature. The primary conformational interest would lie in the orientation of the carboxamide group at the 5-position relative to this ring. The torsion angle defined by the atoms of the quinoxaline ring and the carboxamide group would be a key parameter. Due to potential steric hindrance and electronic effects, the carboxamide group might be coplanar with the quinoxaline ring or twisted out of the plane. Coplanarity would maximize π-conjugation between the carboxamide and the aromatic system, while a twisted conformation might arise to alleviate steric strain.

| Structural Feature | Expected Conformation | Method of Determination |

| Quinoxaline Ring | Planar | Single-Crystal X-ray Diffraction |

| Carboxamide Group Orientation | Potentially coplanar or twisted relative to the quinoxaline ring | Single-Crystal X-ray Diffraction |

Analysis of Intermolecular Interactions

The crystalline packing of this compound would be governed by a variety of non-covalent interactions. A detailed analysis of the crystal structure would be crucial to identify and characterize these interactions, which are critical for understanding the material's properties.

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that intermolecular hydrogen bonds of the N-H···O or N-H···N (to the quinoxaline nitrogen) type would be a dominant feature in the crystal packing, potentially leading to the formation of chains, dimers, or more complex three-dimensional networks. nih.govresearchgate.netmdpi.com

Halogen Bonding: The bromine atom at the 8-position can act as a halogen bond donor. wikipedia.org A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen of a carbonyl group or a nitrogen atom of a neighboring quinoxaline ring. wikipedia.orgnih.govnih.govyoutube.comyoutube.com The presence and geometry of C-Br···O or C-Br···N interactions would be of significant interest. rsc.org

| Interaction Type | Potential Donor/Acceptor Sites | Expected Role in Crystal Packing |

| Hydrogen Bonding | Donor: -NH2; Acceptors: C=O, Quinoxaline N | Primary contributor to supramolecular assembly |

| Halogen Bonding | Donor: C-Br; Acceptors: C=O, Quinoxaline N | Directional interaction influencing packing |

| π-π Stacking | Quinoxaline rings | Stabilization of the crystal lattice |

Co-crystal and Salt Formation Studies for Enhanced Structural Understanding

To further probe the intermolecular interaction capabilities of this compound and to potentially modify its physicochemical properties, co-crystallization or salt formation studies would be valuable. Co-crystals are formed between the target molecule and a neutral co-former, while salts involve proton transfer between an acidic and a basic species.

Given the functional groups present in this compound, a range of co-formers could be explored. Carboxylic acids could form strong hydrogen bonds with the carboxamide group or the quinoxaline nitrogens. Molecules with good halogen bond acceptors (e.g., pyridines, ethers) could be used to specifically probe the halogen bonding potential of the bromine atom. Successful formation of co-crystals or salts, followed by single-crystal X-ray diffraction analysis, would provide deeper insights into the hierarchy and directionality of the non-covalent interactions involving this molecule.

UV-Visible Spectroscopy for Electronic Transitions and π-System Characterization

UV-Visible absorption spectroscopy is a key technique for characterizing the electronic structure of a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695), acetonitrile) would be expected to exhibit characteristic absorption bands arising from electronic transitions within the quinoxaline chromophore.

The primary transitions would likely be π-π* transitions, associated with the promotion of electrons from bonding to anti-bonding π molecular orbitals of the aromatic system. researchgate.netnih.govresearchgate.netresearchgate.net These are typically high-intensity bands. Additionally, n-π* transitions, involving the promotion of non-bonding electrons (from the nitrogen atoms of the quinoxaline ring and the oxygen of the carbonyl group) to anti-bonding π* orbitals, may also be observed. researchgate.net These transitions are generally of lower intensity compared to π-π* transitions.

The positions and intensities of these absorption bands would be influenced by the substituents. The bromo and carboxamide groups can act as auxochromes, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects) compared to the parent quinoxaline molecule. byu.eduresearchgate.netqmul.ac.uk

| Transition Type | Origin | Expected Spectral Region | Expected Intensity |

| π → π | Promotion of electrons in the quinoxaline π-system | UV region (typically < 350 nm) | High |

| n → π | Promotion of non-bonding electrons from N and O atoms | Near UV/Visible region (typically > 300 nm) | Low |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. acs.org This technique is exclusively used for the analysis of chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center into a substituent on the carboxamide nitrogen or by creating a situation of atropisomerism, then CD spectroscopy would become an invaluable tool. mdpi.combohrium.comresearchgate.netarxiv.org The resulting CD spectrum would provide information about the absolute configuration and conformation of the chiral derivative. The sign and intensity of the Cotton effects in the CD spectrum would be directly related to the stereochemistry of the molecule. mdpi.combohrium.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of molecules like 8-Bromoquinoxaline-5-carboxamide.

Electronic Structure: DFT calculations can map the electron density distribution, revealing the regions of the molecule that are electron-rich or electron-deficient. This information is crucial for understanding the molecule's polarity, solubility, and intermolecular interactions. For this compound, the electronegative nitrogen atoms in the quinoxaline (B1680401) ring and the oxygen and nitrogen atoms of the carboxamide group are expected to be regions of high electron density.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Hypothetical Data Table for DFT Calculations of this compound:

| Parameter | Calculated Value (hypothetical) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Reactivity Prediction: DFT calculations can also be used to compute various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions for various molecular properties. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain benchmark values for its geometry, energy, and other properties, which can then be used to validate the results from less computationally expensive methods like DFT.

The three-dimensional structure of a molecule is critical to its function. This compound has a degree of conformational flexibility, particularly around the bond connecting the carboxamide group to the quinoxaline ring. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms and determining their relative energies.

By rotating the C-C and C-N bonds of the carboxamide substituent, a potential energy surface can be generated. This surface reveals the most stable conformation(s) of the molecule (energy minima) and the energy barriers to rotation (transition states). This information is vital for understanding how the molecule might bind to a biological target.

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. By comparing the predicted spectrum with the experimental one, the assignment of peaks to specific atoms in the molecule can be confirmed.

Hypothetical Data Table for Predicted vs. Experimental 1H NMR Chemical Shifts (ppm):

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.9 | 8.8 |

| H-3 | 8.7 | 8.6 |

| H-6 | 7.9 | 7.8 |

| H-7 | 8.1 | 8.0 |

| NH2 (a) | 7.5 | 7.4 |

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational modes would include the C=O stretch of the carboxamide, the N-H stretches of the amine, and the various C-H and C-N stretches of the quinoxaline ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. In an MD simulation, the motion of each atom is calculated based on a classical force field.

For this compound, an MD simulation could be performed with the molecule solvated in a box of water molecules. This would allow for the study of:

Conformational Dynamics: How the molecule's conformation changes over time in a solution.

Solvation Structure: How water molecules arrange themselves around the solute, forming a solvation shell. This is important for understanding the molecule's solubility and how it interacts with its environment.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxamide group and surrounding water molecules.

Molecular Docking and Ligand-Protein Interaction Studies (mechanistic focus)

Given the potential of quinoxaline derivatives as bioactive agents, molecular docking is a crucial computational technique. It predicts the preferred orientation of a ligand when bound to a target protein.

For this compound, a hypothetical docking study could be performed against a relevant biological target, such as a bacterial enzyme or a cancer-related protein. The docking simulation would:

Identify the Binding Site: Determine the most likely location on the protein where the molecule would bind.

Predict the Binding Pose: Show the specific orientation and conformation of the molecule within the binding site.

Analyze Intermolecular Interactions: Detail the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom).

A mechanistic focus would involve analyzing how these interactions could lead to the inhibition or modulation of the protein's function. For instance, the carboxamide group might form key hydrogen bonds with amino acid residues in the active site, while the bromo-quinoxaline core could engage in pi-stacking or hydrophobic interactions.

Hypothetical Data Table for Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase 1 | -8.5 | Lys72, Glu91, Leu135 |

Prediction of Binding Modes and Affinities

Computational docking simulations are instrumental in predicting how a ligand such as this compound might bind to a protein's active site. While specific docking studies for this exact compound are not widely published, the quinoxaline scaffold is a frequent subject of such investigations. For instance, studies on quinoxaline derivatives as anticancer agents have utilized molecular docking to predict their binding modes within target proteins like β-tubulin. nih.gov

In a hypothetical docking scenario of this compound, the quinoxaline ring system would likely engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. The carboxamide group is a prime candidate for forming hydrogen bonds, a critical component of ligand-protein recognition. The bromine atom, due to its size and lipophilicity, could occupy a hydrophobic pocket, and under certain conditions, participate in halogen bonding. The predicted binding affinity, often expressed as a docking score or estimated binding energy (ΔG), would quantify the stability of the predicted pose.

Table 1: Predicted Interaction Propensities of this compound Functional Groups

| Functional Group | Predicted Interaction Type | Potential Interacting Residues |

| Quinoxaline Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

| Carboxamide Moiety | Hydrogen Bonding (Donor and Acceptor) | Aspartate, Glutamate, Serine, Threonine |

| Bromine Atom | Hydrophobic Interactions, Halogen Bonding | Leucine, Valine, Isoleucine, Methionine |

Identification of Key Interacting Residues in Target Proteins

Building on the predicted binding modes, the identification of key interacting amino acid residues is the next logical step. For a given protein target, computational tools can pinpoint the specific residues that form significant non-covalent interactions with this compound. These interactions are crucial for stabilizing the ligand-protein complex.

Elucidation of Specific Recognition Elements

The specific recognition elements of this compound are the chemical features that allow it to be selectively recognized by a target protein. These elements are a combination of its structural and electronic properties.

Hydrogen Bond Donors and Acceptors: The carboxamide group provides both a hydrogen bond donor (-NH2) and an acceptor (C=O). The two nitrogen atoms in the quinoxaline ring are also potential hydrogen bond acceptors.

Aromatic System: The flat, aromatic quinoxaline ring is a key element for engaging in π-stacking interactions with aromatic amino acid side chains.

Halogen Atom: The bromine at the 8-position is a significant recognition element. It can enhance binding through favorable hydrophobic interactions or by acting as a halogen bond donor, a type of non-covalent interaction that is gaining increasing recognition in molecular design.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Function Correlations

QSAR and QSPR models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties. While a specific QSAR model for this compound is not available in the literature, studies on related quinoxaline derivatives have successfully employed this approach. nih.gov

A QSAR study on a series of quinoxaline derivatives as anticancer agents identified several molecular descriptors that were key to their activity. nih.gov These included descriptors related to energy, molecular force fields, and hydrophobicity. nih.gov For this compound, a QSAR model could be developed by synthesizing a series of analogs with variations at the bromine and carboxamide positions. The biological activity of these compounds would then be correlated with calculated molecular descriptors. Such a model could predict the activity of new, unsynthesized derivatives and guide further optimization.

Table 2: Hypothetical QSAR/QSPR Descriptors for this compound

| Descriptor Type | Specific Descriptor Example | Potential Correlation |

| Electronic | Dipole Moment | Receptor Binding Affinity |

| Steric | Molecular Volume | Fit within a Binding Pocket |

| Hydrophobic | LogP | Cell Permeability |

| Topological | Wiener Index | Overall Molecular Shape |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and characterizing high-energy transition states. rsc.orgresearchgate.net Such studies can provide a deep understanding of how a molecule like this compound might be synthesized or how it might react in a biological environment.

For instance, the synthesis of this compound likely involves the amidation of the corresponding carboxylic acid or ester. Computational studies could model this reaction, calculating the energy barriers for different pathways and identifying the most likely transition state structures. This information can be invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, including biological targets. The MEP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).

The regions of negative potential, likely around the nitrogen atoms of the quinoxaline ring and the oxygen of the carboxamide group, would indicate areas that are favorable for electrophilic attack or for forming hydrogen bonds with donor groups. The regions of positive potential, likely around the hydrogen atoms of the carboxamide's amino group, would indicate favorable sites for nucleophilic attack or for hydrogen bonding with acceptor groups. The bromine atom would also influence the MEP, creating a region of slight positive potential on its outermost surface (the σ-hole), which is important for halogen bonding. Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom, further refining the understanding of the molecule's reactivity and intermolecular interaction potential.

Investigation of Reactivity and Reaction Mechanisms

Mechanistic Studies of Substitution Reactions at the Bromo Position

The bromine atom at the 8-position of the quinoxaline (B1680401) ring is a key site for synthetic transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The quinoxaline core, being a heteroaromatic system with two nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. wikipedia.orgbyjus.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. dalalinstitute.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. mdpi.com The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing nature of the quinoxaline nitrogens. masterorganicchemistry.com

Leaving Group Departure: The intermediate then expels the bromide ion, a good leaving group, to restore aromaticity and yield the substituted product. wikipedia.org

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they further stabilize the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the case of 8-bromoquinoxaline-5-carboxamide, the carboxamide group at the 5-position can influence the reactivity at the 8-position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. wikipedia.orgyoutube.com For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 8-position. The generally accepted catalytic cycle involves three main steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, a process that is typically facilitated by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The choice of ligands on the palladium catalyst, the base, and the solvent can significantly impact the efficiency and scope of the Suzuki-Miyaura coupling. youtube.com

Reactivity Profile of the Carboxamide Moiety (e.g., hydrolysis, N-functionalization)

The carboxamide group (-CONH₂) at the 5-position of the quinoxaline ring possesses its own distinct reactivity.

Hydrolysis:

Under acidic or basic conditions, the carboxamide can undergo hydrolysis to yield the corresponding carboxylic acid, 8-bromoquinoxaline-5-carboxylic acid. bldpharm.com The mechanism involves nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon, followed by proton transfer and elimination of ammonia (B1221849).

N-functionalization:

The nitrogen atom of the carboxamide can be functionalized through various reactions. For instance, it can be alkylated or acylated. Additionally, quinoxaline-5-carboxamide derivatives can be synthesized from the corresponding carboxylic acid by reaction with various amines in the presence of a coupling agent. researchgate.net This highlights the potential to introduce a wide range of substituents at the carboxamide nitrogen, thereby modifying the molecule's properties.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of quinoxaline derivatives is an active area of research, particularly concerning their potential in electron transport and photoredox catalysis. beilstein-journals.org

Photochemical Reactivity:

Quinoxaline derivatives can absorb UV-visible light, leading to the formation of excited electronic states. nih.govacs.org These excited states can undergo various processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. The presence of a heavy atom like bromine can facilitate intersystem crossing. In the presence of a suitable hydrogen donor like methanol, some quinoxaline derivatives have been shown to undergo photoinduced hydrogen transfer, where the chromophore acts as both a photocatalyst and a hydrogen storage material. nih.gov The excited state can have significant charge-transfer character, which drives the photoredox reaction. nih.gov

Electrochemical Reactivity:

The electron-deficient nature of the quinoxaline ring system suggests that this compound would have a relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org This makes it a potential candidate for use as an electron-transporting material in organic electronic devices. beilstein-journals.org The introduction of electron-withdrawing groups can further lower the LUMO energy level, enhancing electron injection and transport properties. beilstein-journals.org The electrochemical properties can be studied using techniques like cyclic voltammetry to determine reduction and oxidation potentials.

Catalytic Applications Involving this compound as a Ligand or Precursor

While specific catalytic applications of this compound itself are not extensively documented, quinoxaline derivatives, in general, are recognized for their potential in catalysis.

As a Ligand:

The nitrogen atoms in the quinoxaline ring and the oxygen and nitrogen atoms of the carboxamide group can act as coordination sites for metal ions. This allows quinoxaline-carboxamide derivatives to function as ligands in coordination chemistry. nih.gov For example, quinoxaline-2-carboxamide (B189723) has been used as a carrier ligand in platinum(II) complexes, demonstrating its ability to coordinate with metal centers. nih.gov The electronic and steric properties of the quinoxaline ligand can be tuned by modifying the substituents, which in turn can influence the catalytic activity of the resulting metal complex.

As a Precursor:

Kinetic and Thermodynamic Studies of Key Reactions

Kinetics:

For SNAr reactions, the rate is dependent on the concentration of both the substrate and the nucleophile, typically following second-order kinetics. dalalinstitute.com The reaction rate is enhanced by the presence of electron-withdrawing groups that stabilize the intermediate. masterorganicchemistry.com For Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide. libretexts.org

Thermodynamics:

Investigation of Proton-Coupled Electron Transfer (PCET) Mechanisms (if applicable)

Proton-coupled electron transfer (PCET) is a mechanism where an electron and a proton are transferred in a concerted or stepwise manner. acs.org This mechanism is crucial in many biological and chemical redox processes.

For quinoxaline derivatives, PCET mechanisms have been investigated in the context of their photochemistry. nih.gov In the presence of a protic solvent like methanol, hydrogen-bonded complexes can form. acs.org Upon photoexcitation, an intramolecular charge transfer can occur, providing the driving force for a photoredox reaction. nih.gov This can lead to a PCET process where a hydrogen atom is transferred to the quinoxaline chromophore. nih.gov The study of such mechanisms is important for developing new photocatalytic systems for applications like hydrogen generation. nih.gov The thioredoxin-thioredoxin reductase system, which is important in the antioxidant defense of some organisms, involves electron transfer processes that can be influenced by quinoxaline derivatives. frontiersin.org

Information regarding the biological activity and molecular interactions of this compound is not available in the public domain.

Extensive research has not yielded specific data on the biological activity mechanisms or molecular interactions of the chemical compound this compound. There is no available information in scientific literature or databases regarding its effects on enzymes, receptors, protein-protein interactions, or its potential to bind to DNA/RNA. Furthermore, studies on its impact on cellular pathways, such as apoptosis, have not been identified.

This compound is noted as a chemical intermediate, a substance used in the manufacturing process of other chemical entities. Its primary role appears to be as a building block in the synthesis of more complex molecules that may have biological activity. However, the biological properties of this compound itself have not been characterized or reported.

Therefore, the requested detailed article on the "Exploration of Biological Activity Mechanisms and Molecular Interactions" of this compound cannot be generated due to the absence of relevant scientific research and data.

Exploration of Biological Activity Mechanisms and Molecular Interactions Mechanistic Research Focus

Cellular Pathway Modulation Studies (in vitro, mechanistic focus)

Autophagy Regulation

Autophagy, a cellular process for degrading and recycling cellular components, is a critical pathway in maintaining cellular homeostasis and has been implicated in cancer cell survival. nih.gov The quinoxaline (B1680401) scaffold has been featured in compounds designed to modulate this pathway. For instance, a novel quinoxaline-containing peptide, designated as RZ2, has been shown to induce apoptosis in cancer cells by modulating autophagy. rsc.org This peptide promotes the formation of and accumulates in acidic compartments, where it appears to block the progression of autophagy, leading to mitochondrial disruption and subsequent cell death. nih.govrsc.org

Furthermore, studies on quinoxaline-like compounds have reinforced the link to autophagy. A notable example is QN523, a novel quinolin-8-yl-nicotinamide, which demonstrated significant efficacy in a pancreatic cancer model. Mechanistic studies of QN523 indicated a significant increase in the expression of genes associated with autophagy, such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B, suggesting that autophagy is a primary mechanism of its cytotoxic action. nih.gov These findings highlight the potential for quinoxaline derivatives to influence autophagic processes, a key area for mechanistic investigation of 8-Bromoquinoxaline-5-carboxamide.

Cell Cycle Arrest Pathways

The ability to halt the cell cycle is a hallmark of many anticancer agents. Quinoxaline derivatives have demonstrated significant activity in this regard. For example, a series of quinoxaline 1,4-dioxides, including 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ) and 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ), were found to suppress the growth of human colon cancer cells by inducing G2/M cell cycle arrest. nih.gov This arrest was associated with the inhibition of cyclin B expression. nih.gov

In a different study, newly synthesized 2-substituted-quinoxaline analogs were shown to induce cell cycle arrest at the G1 and G2/M phases in MCF-7 breast cancer cells. rsc.org One particularly potent compound from this series was found to significantly increase the percentage of cells in the G2/M and pre-G1 phases, pointing towards a strong pro-apoptotic effect. rsc.org Flow cytometry analysis of HCT116 human colon carcinoma cells treated with a synthesized quinoxaline derivative also revealed significant cell cycle arrest. nih.gov These studies underscore the potential of the quinoxaline core structure within this compound to interfere with the normal progression of the cell cycle.

Effect on DNA Synthesis and Repair Mechanisms

The interaction with DNA and its associated metabolic pathways is another avenue of biological activity for quinoxaline compounds. Research on a specific quinoxaline 1,4-dioxide derivative, LCTA-3368, in Mycobacterium smegmatis has shown that this compound upregulates genes involved in DNA repair and replication. researchgate.net This suggests that it acts as a DNA-damaging agent, with the bacterium mounting a response to counter this damage. researchgate.net The proposed mechanism involves the generation of free radicals, which in turn cause DNA lesions. researchgate.net

Furthermore, platinum(II) complexes incorporating a quinoxaline-2-carboxamide (B189723) ligand have been synthesized and studied for their interaction with DNA. nih.gov While these particular compounds showed lower cytotoxicity compared to cisplatin, one of the complexes demonstrated the ability to unwind plasmid DNA in a manner similar to cisplatin, indicating a direct interaction with the DNA structure. nih.gov Another study identified human DNA topoisomerase as a potential target for N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, further implicating the quinoxaline carboxamide scaffold in processes affecting DNA topology. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system. SAR studies are therefore crucial for understanding the mechanistic basis of their action and for the design of more potent and selective analogs.

Rational Design of Analogues Based on Binding Pocket Information

The design of novel quinoxaline analogues is increasingly guided by an understanding of their binding interactions with specific biological targets. For instance, in the development of quinoxaline derivatives as inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a substituted quinoxaline was identified as a hit from library screening. researchgate.net Subsequent synthesis of amide derivatives based on this pharmacophore led to a good structure-activity relationship, which was further rationalized using computer modeling. researchgate.net

Similarly, SAR studies on quinoxaline urea (B33335) analogs as inhibitors of IKKβ phosphorylation in pancreatic cancer have demonstrated a strong correlation between their ability to inhibit NFκB activity and induce apoptosis. nih.gov The replacement of metabolically labile furan (B31954) groups with N-methylpyrazole in one analog resulted in a significant increase in oral bioavailability, showcasing how rational design based on metabolic stability can enhance drug-like properties. nih.gov A review of anticancer quinoxalines highlights that substitutions at the first, second, third, sixth, and/or seventh positions are key determinants of activity. mdpi.com

Development of Pharmacophore Models

Pharmacophore modeling is a computational approach that defines the essential steric and electronic features necessary for a molecule to interact with a specific target. This has been applied to quinoxaline derivatives to understand their binding modes and to guide the design of new inhibitors. For example, a five-point pharmacophore hypothesis (AADRR) was developed for quinoxaline analogs as inhibitors of Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications. tandfonline.comnih.gov This model, which includes hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings, provides a template for designing novel and effective ALR2 inhibitors. tandfonline.comnih.gov Docking analysis of these compounds revealed key interactions with amino acid residues such as TYR 48, HIE 110, and TRP 111 in the active site. tandfonline.comnih.gov Such models are invaluable for predicting the activity of new compounds, including derivatives of this compound.

Investigation of Molecular Selectivity and Off-Target Effects at the Biochemical Level

The therapeutic potential of any compound is intrinsically linked to its selectivity for the intended biological target over other molecules, which helps to minimize off-target effects. For quinoxaline derivatives, molecular selectivity has been a key area of investigation. For example, molecular docking studies have been used to investigate the binding of quinoxaline derivatives to the VEGFR-2 receptor, a key target in cancer therapy. ekb.eg These studies revealed that specific quinoxaline compounds exhibit good binding affinity and interaction modes within the VEGFR-2 active site, suggesting a degree of selectivity. ekb.eg

In another study, a series of N-substituted quinoxaline-2-carboxamides were screened for cytotoxicity, and one compound, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, was identified as a potential antineoplastic agent with selective cytotoxicity against certain cancer cell lines. nih.gov Molecular docking suggested that its selectivity could be attributed to its interaction with human DNA topoisomerase and the vascular endothelial growth factor receptor. nih.gov The broad range of biological activities reported for quinoxaline derivatives, from anticancer to antimicrobial, underscores the importance of characterizing the molecular selectivity of new analogs like this compound to understand their therapeutic window and potential off-target liabilities. mdpi.comsapub.org

In Vitro Metabolic Stability and Metabolite Identification in Research Models (e.g., liver microsomes)

Currently, there is no published research detailing the in vitro metabolic stability of this compound in common research models such as human or animal liver microsomes. Studies of this nature are crucial in early drug discovery to predict a compound's metabolic fate, including its rate of clearance and the enzymatic pathways responsible for its breakdown.

Typically, such investigations would involve incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and monitoring the disappearance of the parent compound over time. The data generated would allow for the calculation of key parameters like intrinsic clearance and half-life.